molecular formula C17H27NO6 B12285849 Boc-3,5-dihydroxy-1-adamantyl-L-glycine

Boc-3,5-dihydroxy-1-adamantyl-L-glycine

Cat. No.: B12285849
M. Wt: 341.4 g/mol
InChI Key: ZNYYESJIBYSDAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-dihydroxy-1-adamantyl-L-glycine typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid, which undergoes a series of reactions including nitration, reduction, and protection to yield the desired compound . The reaction conditions often involve the use of sulfuric acid, nitric acid, and other reagents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-dihydroxy-1-adamantyl-L-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adamantane, such as ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Boc-3,5-dihydroxy-1-adamantyl-L-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3,5-dihydroxy-1-adamantyl-L-glycine involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of saxagliptin, the compound acts as a precursor that undergoes further chemical transformations to yield the active drug. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones and helps regulate blood sugar levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-3,5-dihydroxy-1-adamantyl-L-glycine is unique due to its dual hydroxyl groups and Boc protecting group, which provide specific reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of complex pharmaceuticals like saxagliptin .

Properties

IUPAC Name

2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYESJIBYSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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